molecular formula C20H21N3O4 B11633279 methyl (2E)-2-({1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)hydrazinecarboxylate

methyl (2E)-2-({1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)hydrazinecarboxylate

Cat. No.: B11633279
M. Wt: 367.4 g/mol
InChI Key: FTMKKPSVMFCCAD-FYJGNVAPSA-N
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Description

N’-[(E)-{1-[2-(3-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE]METHOXYCARBOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential applications in medicine, chemistry, and industry. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{1-[2-(3-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE]METHOXYCARBOHYDRAZIDE typically involves a multi-step process. The initial step often includes the preparation of the indole core, followed by the introduction of the methoxyphenoxyethyl group. The final step involves the formation of the methoxycarbohydrazide moiety through a condensation reaction with appropriate reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{1-[2-(3-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE]METHOXYCARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N’-[(E)-{1-[2-(3-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE]METHOXYCARBOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-{1-[2-(3-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE]METHOXYCARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Known for its anticancer properties.

    N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Known for its anti-inflammatory properties.

Uniqueness

N’-[(E)-{1-[2-(3-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE]METHOXYCARBOHYDRAZIDE is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its combination of the indole core with the methoxyphenoxyethyl and methoxycarbohydrazide groups sets it apart from other similar compounds.

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

methyl N-[(E)-[1-[2-(3-methoxyphenoxy)ethyl]indol-3-yl]methylideneamino]carbamate

InChI

InChI=1S/C20H21N3O4/c1-25-16-6-5-7-17(12-16)27-11-10-23-14-15(13-21-22-20(24)26-2)18-8-3-4-9-19(18)23/h3-9,12-14H,10-11H2,1-2H3,(H,22,24)/b21-13+

InChI Key

FTMKKPSVMFCCAD-FYJGNVAPSA-N

Isomeric SMILES

COC1=CC(=CC=C1)OCCN2C=C(C3=CC=CC=C32)/C=N/NC(=O)OC

Canonical SMILES

COC1=CC(=CC=C1)OCCN2C=C(C3=CC=CC=C32)C=NNC(=O)OC

Origin of Product

United States

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